REACTION_CXSMILES
|
[Se](=O)=O.[CH3:4][O:5][CH2:6][C:7]1([CH3:15])[O:11][C:10]([CH3:13])([CH3:12])[C:9](=[O:14])[CH2:8]1.C[O:17]CC1(C)C(=O)CC(C)(C)O1>O1CCOCC1>[CH3:4][O:5][CH2:6][C:7]1([CH3:15])[C:8](=[O:17])[C:9](=[O:14])[C:10]([CH3:12])([CH3:13])[O:11]1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC1(CC(C(O1)(C)C)=O)C
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
COCC1(OC(CC1=O)(C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
further heated at this temperature for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
is filtered through diatomaceous earth (washing with diethyl ether)
|
Type
|
CUSTOM
|
Details
|
the solvents are removed at 40° C./50 mbar
|
Type
|
CUSTOM
|
Details
|
to give a viscous red-brown oil
|
Type
|
DISTILLATION
|
Details
|
This material is purified by bulb to bulb distillation
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1(OC(C(C1=O)=O)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |